

2-Dodecylphenol chemical and physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Dodecylphenol**

Cat. No.: **B3029102**

[Get Quote](#)

An In-Depth Technical Guide to the Chemical and Physical Properties of **2-Dodecylphenol**

Introduction

2-Dodecylphenol is an organic compound belonging to the alkylphenol family. Characterized by a phenol ring substituted with a twelve-carbon alkyl chain at the ortho position, it is a crucial intermediate in the synthesis of a wide array of industrial chemicals. Its applications span from the production of lubricating oil additives, surfactants, and antioxidants to the manufacturing of resins, dyes, and pharmaceuticals.^{[1][2]} The position of the dodecyl group on the phenol ring significantly influences the molecule's physical properties and chemical reactivity. This guide provides a comprehensive technical overview of the core chemical and physical properties of **2-dodecylphenol**, intended for researchers, chemists, and drug development professionals. We will delve into its molecular structure, physicochemical characteristics, analytical characterization protocols, synthesis, and safety considerations, offering field-proven insights into its scientific landscape.

Molecular Structure and Isomerism

Chemical Structure of 2-Dodecylphenol

The structure of **2-dodecylphenol** consists of a hydroxyl group (-OH) and a dodecyl group (-C₁₂H₂₅) attached to adjacent carbon atoms on a benzene ring. This ortho-substitution pattern is key to its unique properties, imparting steric hindrance around the hydroxyl group that influences its reactivity.

Isomers of Dodecylphenol

Dodecylphenol exists as a mixture of isomers, with the alkyl chain attached at the ortho- (2-), meta- (3-), or para- (4-) position relative to the hydroxyl group. Commercial dodecylphenol is often a complex mixture of these isomers, predominantly the para-isomer.^[3] The distinction between these isomers is critical as their physical properties, reactivity, and biological activity can vary significantly.

Caption: Chemical structures of ortho-, meta-, and para-dodecylphenol isomers.

Key Molecular Identifiers

For clarity and precise identification, the fundamental molecular identifiers for **2-dodecylphenol** are summarized below.

Identifier	Value	Source(s)
IUPAC Name	2-dodecylphenol	[4]
Synonyms	o-Dodecylphenol, 2-Laurylphenol	[2][5]
CAS Number	5284-29-7	[2][6]
Molecular Formula	C ₁₈ H ₃₀ O	[2][4]
Molecular Weight	262.43 g/mol	[4][5]
InChIKey	CYEJMVLDXAUOPN-UHFFFAOYSA-N	[4]
SMILES	CCCCCCCCCCCC1=CC=C C=C1O	[4][7]

Physicochemical Properties

The physical state and properties of **2-dodecylphenol** can vary based on purity. It is often described as a solid or a liquid, reflecting a melting point close to ambient temperature.

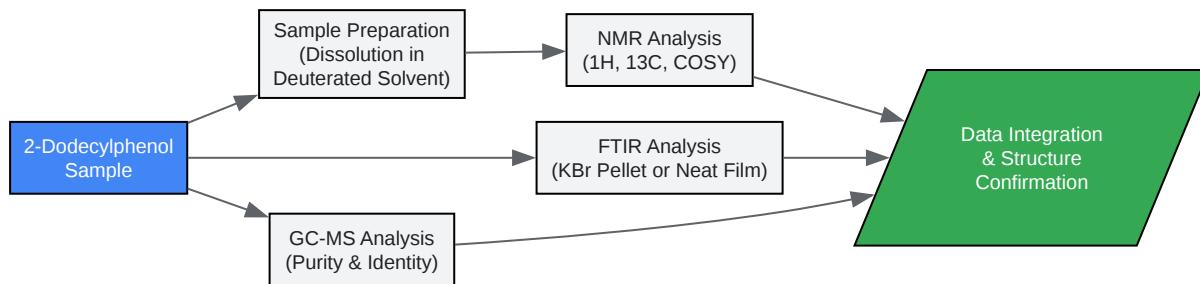
Summary of Physical Properties

Property	Value	Source(s)
Appearance	White to light yellow solid or lump; Straw-colored liquid	[1] [4] [6]
Odor	Phenolic	[4] [5]
Physical State	Solid or Liquid	[1] [6]
Melting Point	39°C to 46°C	[5] [6] [8]
Boiling Point	~300 - 340°C (for isomer mixture)	
Density	~0.94 g/cm ³ at 20°C (for isomer mixture)	[3]
Solubility	Slightly soluble in water; Soluble in organic solvents (e.g., methanol)	[3] [5]
Vapor Pressure	0.0000023 mmHg	

Note: Some properties like boiling point and density are reported for the general dodecylphenol isomer mixture, as specific data for the pure **2-dodecylphenol** isomer is not readily available.

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and quality control of **2-dodecylphenol**.


- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to identify the aromatic protons, the phenolic hydroxyl proton, and the protons of the long alkyl chain. The integration and splitting patterns confirm the substitution pattern. ¹³C NMR provides distinct signals for each carbon atom, confirming the presence of 18 carbons and their chemical environments.[\[4\]](#)[\[9\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum of **2-dodecylphenol** is characterized by a broad absorption band for the O-H stretch of the phenol group (~3200-3600 cm⁻¹), C-H

stretching bands from the alkyl chain (~2850-2960 cm⁻¹), and C=C stretching bands from the aromatic ring (~1450-1600 cm⁻¹).[4]

- Mass Spectrometry (MS): When analyzed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS), **2-dodecylphenol** will show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z 262.4).[4] The fragmentation pattern will typically involve cleavage of the alkyl chain, providing further structural confirmation.
- Chromatographic Analysis: Gas chromatography (GC) is the preferred method for assessing the purity of **2-dodecylphenol** and separating it from other isomers or impurities.[6]

Experimental Protocols for Characterization

The following protocols outline standard procedures for the analytical characterization of a **2-dodecylphenol** sample.

[Click to download full resolution via product page](#)

Caption: Standard analytical workflow for the characterization of **2-dodecylphenol**.

Protocol for ¹H and ¹³C NMR Analysis

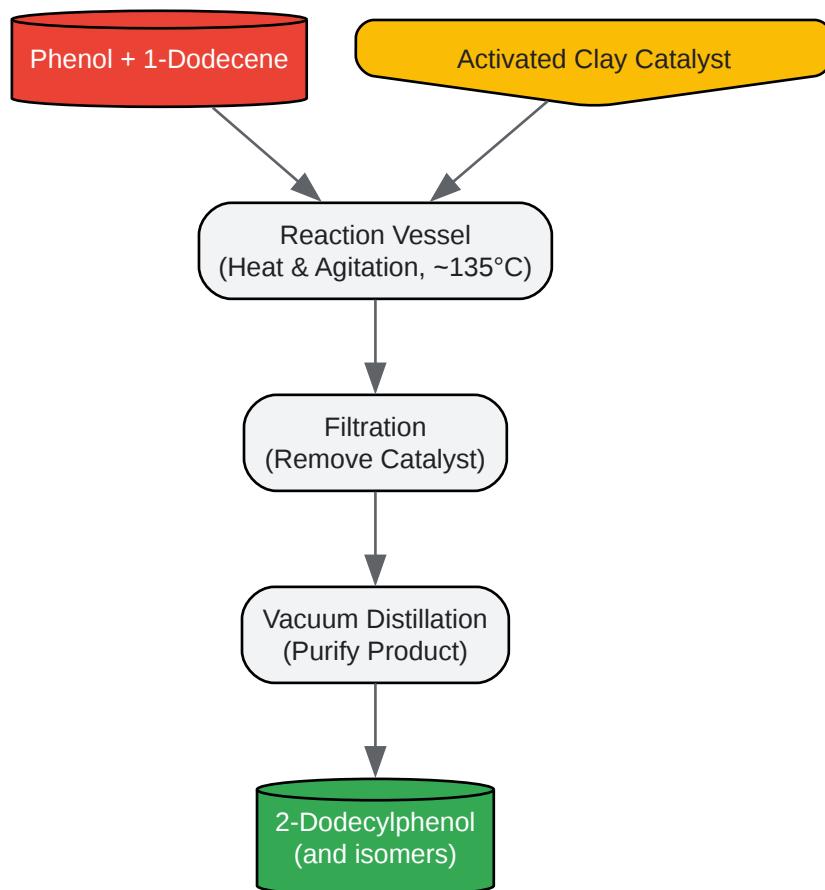
- Sample Preparation: Accurately weigh 5-10 mg of the **2-dodecylphenol** sample into a clean vial. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Transfer the solution into a 5 mm NMR tube.
- Instrument Setup: Use a ¹H NMR spectrometer with a minimum field strength of 400 MHz.

- Data Acquisition: Acquire a standard ^1H spectrum. Following this, acquire a ^{13}C spectrum. For more detailed structural analysis, 2D NMR experiments like COSY (Correlation Spectroscopy) can be performed to establish proton-proton connectivities.
- Data Processing: Process the acquired spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the ^1H signals. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Protocol for FTIR Analysis

- Sample Preparation: If the sample is solid, use the KBr pellet method.^[4] Mix a small amount of the sample (~1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. If the sample is a liquid, a neat film can be prepared by placing a drop of the liquid between two salt (NaCl or KBr) plates.
- Data Acquisition: Place the prepared sample in the FTIR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups (O-H, C-H, C=C) to confirm the molecular structure.

Protocol for GC-MS Analysis


- Sample Preparation: Prepare a dilute solution of the **2-dodecylphenol** sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
- Instrument Setup: Use a GC-MS system equipped with a capillary column suitable for separating semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column). Set the injector temperature to 250-280°C and the MS transfer line to ~280°C.
- Data Acquisition: Inject 1 μL of the prepared sample. Run a temperature program for the GC oven, for example, starting at 100°C and ramping up to 300°C at a rate of 10-15°C/min. The mass spectrometer should be set to scan a mass range of m/z 40-450.

- Data Analysis: Analyze the resulting chromatogram to determine the retention time and purity of the compound. Examine the mass spectrum of the main peak to confirm the molecular weight and analyze the fragmentation pattern for structural verification.[4]

Synthesis and Reactivity

Common Synthesis Route: Ortho-Alkylation of Phenol

2-Dodecylphenol is synthesized via the Friedel-Crafts alkylation of phenol with a C₁₂ alkene, typically 1-dodecene. The key challenge in this synthesis is achieving high regioselectivity for the ortho position over the thermodynamically more stable para position. While traditional Lewis acid catalysts often yield isomer mixtures, specific catalysts have been developed to favor ortho-alkylation.[10][11] One effective method involves using activated clay at elevated temperatures, which can promote ortho-substitution.[12]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of dodecylphenol via alkylation.

Detailed Synthesis Protocol

This protocol is based on a general procedure for dodecylphenol synthesis and should be adapted and optimized for safety and yield.[\[12\]](#)

- Reactor Setup: Charge a dry, four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser with phenol and dried activated clay catalyst.[\[12\]](#)
- Reaction: Heat the mixture to the reaction temperature (e.g., 135°C) with vigorous stirring.[\[12\]](#)
- Addition of Alkene: Add 1-dodecene dropwise from the dropping funnel over several hours, maintaining the reaction temperature.[\[12\]](#)
- Workup: After the addition is complete, continue stirring at temperature for a set period to ensure complete reaction. Cool the mixture and filter to remove the solid catalyst.[\[12\]](#)
- Purification: Purify the crude product by vacuum distillation to separate the desired dodecylphenol isomers from unreacted starting materials and byproducts.[\[12\]](#) Further chromatographic separation may be required to isolate the pure **2-dodecylphenol** isomer.

Key Chemical Reactivity

The reactivity of **2-dodecylphenol** is dictated by its two primary functional components: the phenolic hydroxyl group and the aromatic ring.

- Reactions of the Hydroxyl Group: The -OH group is acidic and can be deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide can then undergo reactions like etherification (Williamson ether synthesis) and esterification. The bulky ortho-dodecyl group can sterically hinder reactions at this site compared to phenol or 4-dodecylphenol.
- Reactions of the Aromatic Ring: The hydroxyl group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. In **2-dodecylphenol**, the remaining ortho position (C6) and the para position (C4) are activated. The large dodecyl group may provide some steric hindrance, potentially influencing the ratio of substitution products.

Applications and Industrial Relevance

The unique combination of a hydrophilic phenol head and a long, lipophilic dodecyl tail makes **2-dodecylphenol** and its derivatives valuable in many applications:

- Lubricant Additives: Metal salts of dodecylphenol are used as detergents and dispersants in lubricating oils to neutralize acids and keep engines clean.[5]
- Surfactants and Emulsifiers: Ethoxylation of the phenolic hydroxyl group produces non-ionic surfactants used in detergents, cleaning agents, and emulsifier blends.[5]
- Polymer and Resin Production: It serves as a monomer or modifier in the production of phenolic and epoxy resins, imparting flexibility and solubility.
- Chemical Intermediate: It is a precursor for synthesizing antioxidants, fungicides, bactericides, and dyes.[4]

Safety and Handling

2-Dodecylphenol is classified as a hazardous chemical and requires careful handling to prevent exposure.

- GHS Hazards: It is known to cause skin irritation and severe eye irritation or damage.[4] Some classifications indicate it may cause severe skin burns and is suspected of damaging fertility.[4] It is also considered very toxic to aquatic life.[4]
- Handling Precautions: Always handle **2-dodecylphenol** in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1] Avoid inhalation of vapors and direct contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Some grades are noted to be air-sensitive and should be stored under an inert atmosphere.[6]

Conclusion

2-Dodecylphenol is a multifaceted chemical with significant industrial importance. Its properties are defined by the interplay between the polar hydroxyl group, the nonpolar alkyl chain, and their ortho-positioning on the aromatic ring. A thorough understanding of its physicochemical properties, supported by robust analytical characterization, is essential for its effective use in research and development. The protocols and data presented in this guide provide a foundational framework for scientists and professionals working with this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Dodecylphenol | 5284-29-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 2. scbt.com [scbt.com]
- 3. Dodecylphenol - PCC Group [products.pcc.eu]
- 4. 2-Dodecylphenol | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. labproinc.com [labproinc.com]
- 7. chemscene.com [chemscene.com]
- 8. 2-Dodecylphenol price,buy 2-Dodecylphenol - chemicalbook [m.chemicalbook.com]
- 9. 2-Dodecylphenol(5284-29-7) 1H NMR spectrum [chemicalbook.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Alkylation of Phenol by 1-Dodecene and 1-Decanol. A Literature Correction | Chemsric ID:516967 [chemsrc.com]
- 12. Synthesis routes of 2-Dodecylphenol [benchchem.com]
- To cite this document: BenchChem. [2-Dodecylphenol chemical and physical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3029102#2-dodecylphenol-chemical-and-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com